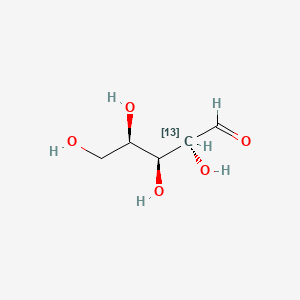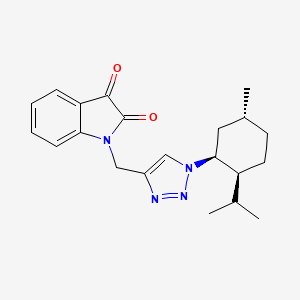
Sos1-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sos1-IN-14 is a selective, potent, and orally active inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway, which is implicated in various cancers. This compound has shown promise in inhibiting the SOS1-mediated activation of RAS, making it a potential therapeutic agent for RAS-driven cancers .
Méthodes De Préparation
The preparation of Sos1-IN-14 involves synthetic routes that include the formation of pyrimido-pyridone derivatives. The synthetic process typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. For instance, one method involves the reaction of a pyrimidine derivative with a pyridone derivative under controlled conditions to form the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Sos1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Sos1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the SOS1-mediated activation of the RAS signaling pathway. In biology, it helps in understanding the molecular mechanisms underlying RAS-driven cancers. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with KRAS mutations. Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
Mécanisme D'action
Sos1-IN-14 exerts its effects by inhibiting the SOS1 protein, which is a key regulator of the RAS signaling pathway. The compound binds to SOS1 and prevents its interaction with RAS, thereby inhibiting the exchange of guanine nucleotides on RAS. This inhibition leads to a decrease in the activation of downstream signaling pathways, ultimately resulting in the suppression of cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Sos1-IN-14 is unique in its high potency and selectivity as a SOS1 inhibitor. It has shown better tumor suppression compared to other SOS1 inhibitors such as BI-3406 . Similar compounds include other SOS1 inhibitors that target the same pathway, such as HM99462 and MRTX0902. These compounds also inhibit the SOS1-mediated activation of RAS but may differ in their potency, selectivity, and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C29H29F3N6O2 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
1-[(7S)-17-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-15-methyl-10-oxa-2,5,14,16-tetrazatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),12,14,16,18-pentaene-5-carbonyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C29H29F3N6O2/c1-16(19-4-3-5-20(25(19)30)26(31)32)34-27-21-12-23-24(13-22(21)35-17(2)36-27)40-11-6-18-14-37(9-10-38(18)23)28(39)29(15-33)7-8-29/h3-5,12-13,16,18,26H,6-11,14H2,1-2H3,(H,34,35,36)/t16-,18+/m1/s1 |
Clé InChI |
UVNQICXVXBBWBT-AEFFLSMTSA-N |
SMILES isomérique |
CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CCO3)C(=O)C6(CC6)C#N |
SMILES canonique |
CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CCO3)C(=O)C6(CC6)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[8-L-arginine] deaminovasopressin](/img/structure/B12397766.png)

![(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B12397768.png)

![1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12397779.png)


![N-[2-[2-[2-[2-[3-[[9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]purin-6-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide](/img/structure/B12397808.png)


